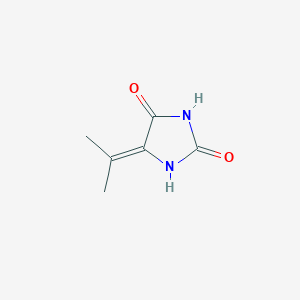

5-Iso-propylidenehydantoin

Description

Contextual Significance of Hydantoin (B18101) Core Structures

Hydantoin, or imidazolidine-2,4-dione, is a five-membered heterocyclic scaffold that is widely regarded as a "privileged structure" in medicinal chemistry. dokumen.pubiarc.fr This designation stems from its recurring appearance in a variety of compounds exhibiting significant biological activity. The hydantoin core is a key structural feature in several clinically used drugs, including treatments for epileptic seizures, certain cancers, and cardiac arrhythmias. indiamart.com

The value of the hydantoin scaffold in chemical synthesis is enhanced by its structural characteristics. The ring system possesses five potential sites for substitution, including two hydrogen bond donors (the nitrogen atoms) and two hydrogen bond acceptors (the carbonyl oxygens). dokumen.pubindiamart.com This combination makes the hydantoin framework an attractive template for developing new compounds through combinatorial chemistry and for creating supramolecular structures via hydrogen bonding. iarc.frindiamart.com The synthetic accessibility of the core through established cyclization reactions further contributes to its importance, allowing for the creation of diverse libraries of derivatives. dokumen.pub Researchers have synthesized numerous hydantoin derivatives with a broad spectrum of pharmacological activities against conditions such as microbial infections and metabolic diseases. dokumen.pub

Scope and Academic Relevance of 5-Iso-propylidenehydantoin Studies

5-Isopropylidenehydantoin is a specific derivative of the hydantoin core that has garnered attention primarily as a valuable chemical intermediate. chemeo.com Its academic and industrial relevance is centered on its utility as a building block for synthesizing other, often more complex, molecules.

Research has established several methods for the preparation of 5-isopropylidenehydantoin. A common approach involves the condensation reaction between a hydantoin precursor and acetone (B3395972). dissertationtopic.net For instance, one documented synthesis involves the reaction of 2-thiohydantoin (B1682308) with acetone in the presence of piperidine (B6355638), followed by a desulfurization step using chloroacetic acid to yield the final product. itrcweb.org The reaction conditions, particularly pH, have been shown to significantly influence the yield. A patented process demonstrates that adjusting the pH of the reaction between hydantoin and acetone can dramatically alter the outcome, with yields of 24.3% at a pH of 12.0-12.8, compared to only 10.7% at a pH of 6.8-7.5.

The primary application of 5-isopropylidenehydantoin in chemical research is its role as a precursor to α-keto acids. Through hydrolysis under strong alkaline conditions, 5-isopropylidenehydantoin can be converted into α-keto isovaleric acid (also known as 3-methyl-2-oxobutanoic acid) or its salts. dissertationtopic.netgoogle.com One study reported a 78.36% yield for the sodium salt of α-keto isovaleric acid via this method. dissertationtopic.net This conversion is significant as α-keto acids are important intermediates in both organic synthesis and biosynthesis, with applications in the pharmaceutical and chemical industries. dissertationtopic.net The study of 5-isopropylidenehydantoin, therefore, provides crucial insights into efficient synthetic pathways for these valuable compounds.

Research Findings: Data Tables

The following tables summarize key data from chemical research on 5-isopropylidenehydantoin.

Table 1: Physical and Chemical Properties of 5-Isopropylidenehydantoin

This table outlines the fundamental physical and chemical characteristics of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 5-(Propan-2-ylidene)imidazolidine-2,4-dione | echemi.com |

| CAS Number | 7526-77-4 | indiamart.comechemi.com |

| Chemical Formula | C₆H₈N₂O₂ | indiamart.comechemi.com |

| Molecular Weight | 140.14 g/mol | indiamart.comechemi.com |

| Physical Form | Powder | indiamart.com |

Table 2: Selected Synthesis Methods for 5-Isopropylidenehydantoin

This table details various reported methods for the synthesis of 5-isopropylidenehydantoin, highlighting the reactants, conditions, and resulting yields.

| Reactants | Catalyst/Conditions | Reported Yield | Source(s) |

| Hydantoin, Acetone | Sodium Hydroxide (B78521) (pH 12.0-12.8) | 24.3% | |

| Hydantoin, Acetone | Sodium Hydroxide (pH 6.8-7.5) | 10.7% | |

| 2-Thiohydantoin, Acetone | 1. Piperidine2. Chloroacetic Acid (desulfurization) | Not specified | itrcweb.org |

| Hydantoin, Acetone | Ethanolamine catalyst, followed by hydrolysis | Not specified for intermediate; 78.36% for subsequent α-keto isovaleric acid sodium salt | dissertationtopic.net |

Table of Compounds

Structure

3D Structure

Properties

CAS No. |

7526-77-4 |

|---|---|

Molecular Formula |

C6H8N2O2 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

5-propan-2-ylideneimidazolidine-2,4-dione |

InChI |

InChI=1S/C6H8N2O2/c1-3(2)4-5(9)8-6(10)7-4/h1-2H3,(H2,7,8,9,10) |

InChI Key |

GHKHZJHMIBYCPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C(=O)NC(=O)N1)C |

Origin of Product |

United States |

Nomenclature and Structural Representation

Systematic IUPAC Naming Conventions for 5-Iso-propylidenehydantoin

The formal name for 5-Isopropylidenehydantoin under the rules of the International Union of Pure and Applied Chemistry (IUPAC) is 5-propan-2-ylideneimidazolidine-2,4-dione . echemi.com This systematic name is derived as follows:

imidazolidine-2,4-dione : This is the core structure, commonly known as hydantoin (B18101). It is a five-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, and two carbonyl groups at positions 2 and 4.

propan-2-ylidene : This describes the substituent attached to the ring. It is a three-carbon chain (propane) connected via a double bond from its second carbon (position 2), creating an isopropylidene group, =C(CH₃)₂.

5- : This locant indicates that the propan-2-ylidene group is attached to the 5th carbon atom of the imidazolidine-2,4-dione ring.

Standardized Chemical Registry Identifiers

To ensure unique identification in databases and literature, several standardized identifiers are assigned to 5-Isopropylidenehydantoin. These identifiers are crucial for unambiguous information retrieval.

| Identifier Type | Value |

| CAS Number | 7526-77-4 echemi.com |

| InChI | InChI=1S/C6H8N2O2/c1-3(2)4-5(9)8-6(10)7-4/h1-2H3,(H2,7,8,9,10) |

| InChIKey | GHKHZJHMIBYCPG-UHFFFAOYSA-N echemi.com |

| SMILES | CC(=C1C(=O)NC(=O)N1)C |

| DSSTox Substance ID | DTXSID10319812 echemi.com |

| NSC Number | 350994 echemi.com |

Molecular Formulae and Connectivity

The atomic composition and arrangement of 5-Isopropylidenehydantoin are defined by its molecular and empirical formulas, along with its structural connectivity.

The molecular formula for the compound is C₆H₈N₂O₂ . echemi.comsimsonpharma.com This indicates that a single molecule is composed of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight is approximately 140.14 g/mol . echemi.comsimsonpharma.com

The empirical formula , which represents the simplest whole-number ratio of atoms, is the same as the molecular formula (C₆H₈N₂O₂) because the subscripts cannot be reduced to a smaller integer ratio.

The connectivity of the atoms is described by its structure: a central hydantoin ring with an isopropylidene group attached via a double bond to carbon-5. The hydantoin ring itself consists of a -C(=O)-N(H)-C(=O)-N(H)-CH- sequence, with the final carbon being the point of substitution.

Chemical Reactivity and Transformation of 5 Iso Propylidenehydantoin

Nucleophilic Addition Reactions

The exocyclic double bond of 5-isopropylidenehydantoin is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carbonyl group. This makes the β-carbon of the isopropylidene group electrophilic and susceptible to conjugate addition (Michael addition) by a variety of nucleophiles. youtube.comlibretexts.org

Carbon-Based Nucleophiles (e.g., Cyanide)

While direct experimental data for the reaction of 5-isopropylidenehydantoin with cyanide is not extensively documented in readily available literature, the general reactivity of α,β-unsaturated carbonyl compounds suggests that a conjugate addition would occur. youtube.comyoutube.com The cyanide ion (CN⁻), a "soft" nucleophile, typically attacks the β-carbon of an α,β-unsaturated system. youtube.com The reaction is expected to proceed via a Michael addition mechanism, where the cyanide ion adds to the β-carbon of the isopropylidene group. This would form a tetrahedral intermediate which, upon protonation (typically during an acidic workup), would yield 5-(1-cyano-1-methylethyl)hydantoin. youtube.com

Expected Reaction Scheme:

Reactants: 5-Iso-propylidenehydantoin, Sodium Cyanide (NaCN), Acid (e.g., HCl for workup)

Product: 5-(1-Cyano-1-methylethyl)hydantoin

Reaction Type: Michael (Conjugate) Addition

Nitrogen-Based Nucleophiles (e.g., Piperidine)

The reaction of 5-isopropylidenehydantoin with nitrogen-based nucleophiles like piperidine (B6355638) is anticipated to follow a conjugate addition pathway. Primary and secondary amines readily add to α,β-unsaturated ketones to yield β-amino ketones. libretexts.org In the case of 5-isopropylidenehydantoin, piperidine would act as a nucleophile, attacking the electrophilic β-carbon. This reaction leads to the formation of a zwitterionic intermediate, which then undergoes proton transfer to yield the final product, 5-(1-(piperidin-1-yl)-1-methylethyl)hydantoin. This type of reaction is often reversible and thermodynamically controlled. libretexts.org

| Reactant | Nucleophile | Expected Product | Reaction Type |

| 5-Iso-propylidenehydantoin | Piperidine | 5-(1-(Piperidin-1-yl)-1-methylethyl)hydantoin | Conjugate Addition |

Sulfur-Based Nucleophiles (e.g., Thiols, Thioacetate)

The addition of sulfur-based nucleophiles to 5-isopropylidenehydantoin has been documented. Specifically, the reaction with benzyl (B1604629) mercaptan has been reported. dokumen.pub Thiolates are excellent nucleophiles and readily undergo conjugate addition to α,β-unsaturated carbonyl systems. libretexts.org In a recorded synthesis, benzyl mercaptan was added to 5-isopropylidenehydantoin to form the corresponding S-benzyl addition product. dokumen.pub This reaction underscores the susceptibility of the exocyclic double bond to attack by soft nucleophiles like thiols. The resulting product is 5-(1-(benzylthio)-1-methylethyl)hydantoin. dokumen.pub Thioacetate would be expected to react in a similar fashion.

| Reactant | Nucleophile | Product | Reference |

| 5-Iso-propylidenehydantoin | Benzyl Mercaptan | 5-(1-(Benzylthio)-1-methylethyl)hydantoin | dokumen.pub |

Electrophilic Reactions and Derivatizations

Oxidation Reactions (e.g., with m-CPBA)

The oxidation of 5-isopropylidenehydantoin, which contains both a carbon-carbon double bond and carbonyl groups, can potentially lead to different products depending on the reaction conditions and the site of attack. When an α,β-unsaturated ketone is treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), two primary reactions can occur: epoxidation of the alkene or a Baeyer-Villiger oxidation of the ketone. beilstein-journals.orgtandfonline.com

For 5-isopropylidenehydantoin, the more likely reaction with m-CPBA is the epoxidation of the exocyclic double bond. wikipedia.org This would result in the formation of a spiro-epoxide, specifically 5',5'-dimethyl-1,3-diazaspiro[hydantoin-5,2'-oxirane]-2,4-dione. The Baeyer-Villiger oxidation is less likely at the hydantoin (B18101) carbonyls under standard conditions.

| Reactant | Oxidizing Agent | Expected Product | Reaction Type |

| 5-Iso-propylidenehydantoin | m-CPBA | 5',5'-Dimethyl-1,3-diazaspiro[hydantoin-5,2'-oxirane]-2,4-dione | Epoxidation |

Addition Reactions (e.g., Methanol (B129727) Addition)

The addition of alcohols like methanol to α,β-unsaturated carbonyl compounds typically requires acid catalysis. pressbooks.pub The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the β-carbon, facilitating the attack by a weak nucleophile like methanol. libretexts.orgpressbooks.pub For 5-isopropylidenehydantoin, the reaction with methanol under acidic conditions would be expected to yield 5-(1-methoxy-1-methylethyl)hydantoin. This reaction proceeds via a conjugate addition mechanism.

Furthermore, under strong alkaline conditions, 5-isopropylidenehydantoin can undergo hydrolysis. This reaction involves the nucleophilic attack of hydroxide (B78521) ions, leading to the opening of the hydantoin ring and hydrolysis of the imine-like functionality, ultimately yielding α-keto isovaleric acid (3-methyl-2-oxobutanoic acid) after acidification. google.comdissertationtopic.netgoogle.com A reported procedure using a strong sodium hydroxide solution resulted in a 70% yield of the corresponding α-keto acid. google.com

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. For 5-isopropylidenehydantoin, the exocyclic carbon-carbon double bond is the primary site for such reactions.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). nih.govwikipedia.org In this context, 5-isopropylidenehydantoin would act as the dienophile due to its activated alkene. The electron-withdrawing nature of the adjacent carbonyl group in the hydantoin ring polarizes the double bond, making it susceptible to reaction with electron-rich dienes in a normal-electron-demand Diels-Alder reaction. wikipedia.org

While specific examples of 5-isopropylidenehydantoin participating in Diels-Alder reactions are not extensively documented in the reviewed literature, its structure is analogous to other activated alkenes that are effective dienophiles, such as maleic anhydride. libretexts.org The expected reaction would involve the [4+2] cycloaddition of a suitable diene across the exocyclic double bond, leading to the formation of a spirocyclic hydantoin derivative. The stereochemical outcome of such a reaction would be governed by the principles of endo/exo selectivity, which are typical for Diels-Alder reactions. libretexts.orgcaltech.edu

Conjugate Addition Reactions

The exocyclic double bond in 5-isopropylidenehydantoin is part of an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. wikipedia.orgorganic-chemistry.org This allows it to undergo conjugate addition (or 1,4-addition) with a wide variety of nucleophiles. jst.go.jpmasterorganicchemistry.com The reaction involves the attack of a nucleophile at the β-carbon of the double bond, with the resulting negative charge being delocalized onto the carbonyl oxygen. wikipedia.org

Research on related 5-methylenehydantoins shows they can react with amines. This reaction proceeds via a tautomeric equilibrium where the exocyclic double bond shifts, facilitating the addition of the amine to form 5,5-disubstituted hydantoins. jst.go.jp This demonstrates the susceptibility of the activated double bond in this class of compounds to nucleophilic attack. A variety of nucleophiles, including stabilized carbanions (like those from malonates), enamines, and heteroatomic nucleophiles (such as thiols and alcohols), can potentially react with 5-isopropylidenehydantoin under appropriate conditions. wikipedia.orgnrochemistry.com

Table 1: Potential Nucleophiles for Conjugate Addition to 5-Iso-propylidenehydantoin

| Nucleophile Class | Specific Example | Expected Product Type |

| Carbon Nucleophiles | Diethyl malonate | 5-(1,1-dicarbethoxy-2-methylpropyl)hydantoin |

| Nitrogen Nucleophiles | Piperidine | 5-(1-piperidino-1-methylethyl)hydantoin |

| Sulfur Nucleophiles | Thiophenol | 5-(1-methyl-1-(phenylthio)ethyl)hydantoin |

| Oxygen Nucleophiles | Methoxide | 5-(1-methoxy-1-methylethyl)hydantoin |

This table presents hypothetical reaction products based on established principles of conjugate addition chemistry.

Ring-Opening and Rearrangement Pathways

The hydantoin ring, while generally stable, can undergo ring-opening under certain conditions, typically involving hydrolysis or attack by strong nucleophiles. jst.go.jp Studies on related hydantoin derivatives have shown that treatment with an excess of an amine can lead to the isolation of ring-opened urea (B33335) derivatives alongside the expected conjugate addition product. jst.go.jp This suggests a competing pathway where the nucleophile attacks one of the carbonyl carbons of the hydantoin ring, leading to cleavage of the amide bond.

Rearrangement reactions are also a feature of hydantoin chemistry. mvpsvktcollege.ac.in For instance, base-catalyzed rearrangements of related 5-aminobarbituric acids can lead to the formation of hydantoin rings through a process involving ring-opened intermediates like isocyanates. acs.org While not a rearrangement of 5-isopropylidenehydantoin itself, this illustrates the potential for the hydantoin scaffold to be formed from or transformed into other heterocyclic systems via rearrangement pathways. rsc.org Carbocation rearrangements could also be envisaged under acidic conditions, potentially involving the protonated form of the molecule, though such pathways are less commonly reported for this specific structure. masterorganicchemistry.comallen.inmasterorganicchemistry.com

Catalytic Transformations

The reactivity of 5-isopropylidenehydantoin can be significantly influenced and controlled through catalysis. The most prominent catalytic transformation for this compound is the hydrogenation of its exocyclic double bond.

Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. libretexts.orglibretexts.org In the case of 5-isopropylidenehydantoin, the C=C double bond can be selectively reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel, under an atmosphere of hydrogen gas (H₂). illinois.eduorganic-chemistry.org This reaction proceeds via the syn-addition of two hydrogen atoms across the double bond from the surface of the catalyst, yielding 5-isopropylhydantoin. libretexts.org This transformation converts the unsaturated side chain into a saturated one, significantly altering the molecule's steric and electronic properties. The conditions for such hydrogenations are typically mild and offer high yields. libretexts.org

Table 2: Catalytic Hydrogenation of 5-Iso-propylidenehydantoin

| Catalyst | Reagent | Product |

| Palladium on Carbon (Pd/C) | H₂ gas | 5-Isopropylhydantoin |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | 5-Isopropylhydantoin |

| Raney Nickel | H₂ gas | 5-Isopropylhydantoin |

Other potential catalytic transformations could involve oxidation or other functional group interconversions, but the catalytic reduction of the alkene is the most straightforward and predictable transformation based on its structure.

Derivatives and Analogs of 5 Iso Propylidenehydantoin

Synthesis of Substituted 5-Alkylidenehydantoins

5-Alkylidenehydantoins are commonly synthesized through the Knoevenagel condensation of hydantoins with aldehydes. thieme-connect.com This reaction takes advantage of the reactive methylene (B1212753) group at the C-5 position of the hydantoin (B18101) ring. thieme-connect.com

N-Mono- and N,N-Di-protected Derivatives

The synthesis of N-substituted hydantoins can be challenging due to the differential reactivity of the N-1 and N-3 positions. The N-3 position is generally more acidic and thus more reactive towards alkylation under mild basic conditions. thieme-connect.comthieme-connect.com To achieve selective substitution at the N-1 position, a protection-deprotection strategy is often employed. thieme-connect.com This typically involves protecting the more reactive N-3 position, followed by alkylation at N-1 under harsher conditions, and subsequent removal of the protecting group. thieme-connect.com

Common protecting groups for the N-3 position include arylsulfonyl chlorides. thieme-connect.com For instance, treatment with an arylsulfonyl chloride in the presence of triethylamine (B128534) and DMAP protects the N-3 position. thieme-connect.com Subsequent alkylation at N-1 can then be carried out using reagents like sodium hydride in DMF. thieme-connect.com Deprotection is typically achieved under acidic conditions. thieme-connect.com

Alternatively, N-protected 1-aminomethylphosphonium salts can be synthesized from various amide-type substrates, including imides and carbamates. mdpi.com This two-step process involves the initial formation of hydroxymethyl derivatives, followed by substitution with a phosphonium (B103445) moiety. mdpi.com The use of a bromide anion catalyst, such as NaBr, has been shown to improve the efficiency of this reaction. mdpi.com

Methylene Bishydantoins

Methylene bishydantoins are compounds where two hydantoin rings are linked by a methylene bridge. The synthesis of N,N'-methylene bis-hydantoins can be achieved by reacting a hydantoin with formaldehyde (B43269). google.com This reaction is typically carried out in an aqueous medium with a controlled amount of water and in the presence of hydrogen chloride. google.com For example, reacting two moles of a hydantoin with one mole of formaldehyde under these conditions can produce the corresponding N,N'-methylene bis-hydantoin. google.com A specific example is the preparation of methylene bis-dimethyl hydantoin from 5,5-dimethyl hydantoin and formaldehyde in the presence of concentrated hydrochloric acid. google.com

An alternative two-step approach to N(3),N'(3)-polymethylene-bis-hydantoins involves first reacting a pyroglutamate (B8496135) with a diisocyanate to form a bis-carbamoyllactam. ugent.benih.gov This intermediate then undergoes a double-ring transformation upon treatment with a base like potassium tert-butoxide in ethanol (B145695) to yield the bishydantoin. ugent.benih.gov

Functionalization Strategies on the Hydantoin Ring

The hydantoin ring offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. sci-hub.se

Modifications at the C-5 Position

The C-5 position of the hydantoin ring is a common site for introducing substituents. thieme-connect.com For hydantoins with a reactive methylene group at C-5, base-catalyzed Knoevenagel condensation with aldehydes is a standard method to introduce alkylidene groups. thieme-connect.com

For 5,5-disubstituted hydantoins, where direct substitution at C-5 is not possible, modifications often involve the synthesis of spirohydantoins. uio.no Spirohydantoins are bicyclic systems where the C-5 carbon of the hydantoin ring is shared with another ring. uio.no These can be prepared using a modified Bucherer-Bergs reaction starting from diketones. researchgate.net

Palladium-catalyzed C-5 arylation has also been reported as a method for functionalizing the hydantoin skeleton. uio.no

Nitrogen Atom Substitutions

As previously mentioned, the N-1 and N-3 positions of the hydantoin ring can be substituted. thieme-connect.com Direct N-3 arylation of hydantoins can be achieved using copper-catalyzed methods. nih.gov One such method employs unsymmetrical iodonium (B1229267) salts, a simple copper salt, and triethylamine under mild conditions. nih.gov This approach has been shown to be regioselective for the N-3 position, even in the absence of substituents at C-5 or N-1. nih.gov

Achieving selective N-1 arylation is more challenging and often requires the N-3 position to be substituted first. uio.no Copper-catalyzed N-1 arylation of substituted hydantoins has been reported using diaryliodonium salts and a base. uio.no

Stereochemical Aspects in Derivative Synthesis and Characterization

Stereochemistry plays a crucial role in the synthesis and biological activity of hydantoin derivatives.

Hydantoins substituted at the C-5 position can possess a stereogenic center, leading to the existence of enantiomers. thieme-connect.com The synthesis of optically pure hydantoin derivatives can be achieved using chiral starting materials or through stereoselective reactions. nih.gov For example, hydantoins prepared from optically active α-amino acids can retain their stereochemical integrity. thieme-connect.com

Furthermore, 5-alkylidenehydantoins can exhibit geometrical isomerism (E/Z isomers) due to the double bond at the C-5 position. thieme-connect.com The synthesis of N(3),N'(3)-polymethylene-bis-hydantoins that were converted to macrocyclic derivatives via Grubbs' catalyst were shown to form exclusively (E)-isomers. nih.gov

The stereochemistry of hydantoin derivatives is often confirmed using techniques such as X-ray crystallography. nih.gov In some cases, the reaction conditions can influence the stereochemical outcome. For instance, a copper-catalyzed N-3 arylation method was found to proceed without epimerization at the C-5 position of the hydantoin ring. nih.gov

Role As a Synthetic Building Block and Material Precursor

Intermediate in Complex Organic Synthesis

5-Isopropylidenehydantoin has established its role as a crucial intermediate in multi-step organic syntheses, providing a reliable pathway to more complex molecular architectures.

Synthesis of Alpha-Keto Acid Derivatives (e.g., Alpha-Keto Valeric Acid)

A significant application of 5-isopropylidenehydantoin is its role as a precursor in the synthesis of α-keto acids, which are important intermediates in the pharmaceutical, food, and chemical industries. dissertationtopic.net The process typically involves the hydrolysis of 5-isopropylidenehydantoin under alkaline conditions. dissertationtopic.netgoogle.com For instance, the reaction of hydantoin (B18101) with acetone (B3395972), catalyzed by ethanolamine, yields 5-isopropylidenehydantoin. dissertationtopic.net Subsequent hydrolysis of this intermediate under strong alkaline conditions leads to the formation of the sodium salt of α-ketoisovaleric acid (3-methyl-2-oxobutanoic acid). dissertationtopic.netwikipedia.org This α-keto acid can then be isolated as its salt, with yields reported to be around 70-78%. dissertationtopic.netgoogle.com

This synthetic route is considered advantageous due to its relatively simple process, lower cost, and reduced pollution compared to earlier methods for α-keto acid synthesis. dissertationtopic.net The resulting α-keto acids, such as α-ketoisovaleric acid and α-ketoisocaproic acid, have applications in the synthesis of various pharmaceuticals and can be used in nutritional supplements. dissertationtopic.netwikipedia.org

Table 1: Synthesis of α-Keto Acid Salts from 5-Isopropylidenehydantoin

| Precursor | Product | Catalyst/Conditions | Yield | Reference |

| 5-Isopropylidenehydantoin | α-Ketoisovaleric acid sodium salt | Strong alkaline hydrolysis | 78.36% | dissertationtopic.net |

| 5-Isopropylidenehydantoin | α-Ketoisovaleric acid | Alkaline hydrolysis | ~70% | google.com |

| 5-Isobutylidenehydantoin | α-Ketoisocaproic acid sodium salt | Strong alkaline hydrolysis | 73.67% | dissertationtopic.net |

This table showcases the utility of hydantoin derivatives in producing various α-keto acids.

Precursor for Amino Acid Synthesis via Hydrolysis

The hydantoin ring system is a well-established starting point for the synthesis of amino acids. The hydrolysis of 5-substituted hydantoins can yield α-amino acids, and this method is of particular industrial importance. researchgate.netgoogle.com While the direct hydrolysis of 5-isopropylidenehydantoin to valine is a recognized pathway, the broader "hydantoinase process" is a key industrial method for producing optically pure amino acids. researchgate.netthieme-connect.de This biocatalytic process involves the enzymatic hydrolysis of a hydantoin derivative to an N-carbamoylamino acid, which is then converted to the corresponding amino acid. researchgate.net

The chemical synthesis of racemic valine can be achieved through the bromination of isovaleric acid followed by amination. wikipedia.org However, the use of hydantoin intermediates provides an alternative and often more controlled route. google.com The hydrolysis of hydantoins to amino acids can be performed under conditions that are substantially non-corrosive to standard industrial metals like iron or steel. google.com

Valine itself is an essential amino acid in humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.org It plays a crucial role in protein biosynthesis and is synthesized in plants and bacteria from pyruvic acid. wikipedia.orgwikipedia.org The synthesis of the neurotransmitter glutamate (B1630785) can also be supported by valine. nih.govnih.gov

Integration into Peptidomimetic Structures

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified chemical structures to improve properties like stability and bioavailability. jocpr.comrsc.orgnih.gov These molecules are of significant interest in medicinal chemistry for the development of new drugs. jocpr.com The structural scaffold of 5-isopropylidenehydantoin can be envisioned as a component in the design of peptidomimetics.

While direct examples of 5-isopropylidenehydantoin incorporation into complex peptidomimetics are not extensively detailed in the provided search results, the synthesis of amino acids from this precursor is a key step towards building such structures. googleapis.com Amino acids are the fundamental building blocks of peptides and, by extension, peptidomimetics. rsc.org By modifying the amino acids derived from 5-isopropylidenehydantoin or by using the hydantoin ring as a rigid scaffold, it is possible to create novel peptidomimetic structures. These structures can be designed to mimic the spatial arrangement of amino acid side chains in a natural peptide, allowing them to interact with biological targets. symeres.comfrontiersin.org

Development of New Materials and Specialty Chemicals

The reactivity of 5-isopropylidenehydantoin also lends itself to applications in materials science, where it can be used as a monomer or a modifying agent in the creation of polymers and other functional materials. europa.eursc.org

Applications in Polymer and Resin Chemistry

The development of new bio-based polymers and resins is a growing field aimed at reducing reliance on fossil fuels. europa.eu While specific examples of polymers derived directly from 5-isopropylidenehydantoin are not prevalent in the search results, its chemical functionalities suggest potential applications. The double bond and the hydantoin ring offer sites for polymerization or for grafting onto other polymer backbones.

Thermoset polymers are widely used in various applications, and understanding the reaction mechanisms of monomers is crucial for their use. ekb.eg Polyester (B1180765) resins, a major class of polymers, are used in combination with reinforcements like glass fiber to create strong composite materials for industries ranging from construction to aerospace. resinlibrary.com The properties of such resins, including flexibility, can be tailored through the choice of monomers. resinlibrary.com It is conceivable that derivatives of 5-isopropylidenehydantoin could be explored as monomers or additives to impart specific properties to polyester or other resin systems.

Design of Functional Materials

Functional materials are designed to possess specific properties that allow them to perform a particular function in response to external stimuli. rsc.org The design of such materials often involves the use of dynamic combinatorial chemistry, where reversible reactions are used to create libraries of compounds from which functional molecules can be selected. rsc.org

The chemical structure of 5-isopropylidenehydantoin, with its potential for various chemical modifications, makes it a candidate for inclusion in the design of functional materials. For instance, its derivatives could be incorporated into systems for the controlled release of bioactive compounds or as components of self-healing materials. rsc.org The ability to synthesize α-keto acids from 5-isopropylidenehydantoin is also relevant, as α-keto acids themselves have been identified as precursors for pharmaceutical prodrug scaffolds. wikipedia.org

Applications in Agrochemistry and Environmental Sciences

The unique structural attributes of 5-Isopropylidenehydantoin and related hydantoin compounds have prompted investigations into their utility as active components and precursors in agricultural and environmental applications. Research has particularly focused on their potential as slow-release nitrogen fertilizers and as foundational structures for the development of novel herbicides.

Slow-Release Nitrogen Fertilizer Research

The development of slow-release nitrogen fertilizers is a critical area of agricultural research, aiming to enhance nutrient use efficiency and minimize environmental pollution from nutrient runoff. tandfonline.comresearchgate.net Hydantoin-related compounds have been explored as potential candidates for such fertilizers due to their nitrogen-containing heterocyclic structure.

In a study investigating various hydantoin derivatives for this purpose, a number of compounds were synthesized and evaluated based on their mineralization rates, which is a key indicator of a substance's ability to act as a slow-release fertilizer. tandfonline.com Compounds such as α-ureidopropionamide and α-ureidobutyramide demonstrated promisingly low mineralization and nitrification rates, comparable to commercially available slow-release fertilizers like crotonylidene diurea (CDU). tandfonline.com Furthermore, the application of α-ureidopropionamide was observed to promote plant growth. tandfonline.com

However, not all hydantoin derivatives are suitable for this application. The same study revealed that compounds like 5-methylhydantoin (B32822) mineralized too quickly, while 5-ethylhydantoin (B101458) did so too slowly. tandfonline.com Notably, 5-iso-propylhydantoin (IPH), a closely related compound to 5-isopropylidenehydantoin, along with 5-n-propylhydantoin (PH) and 5,5-dimethylhydantoin (B190458) (DMH), exhibited appropriate mineralization and nitrification rates. tandfonline.com Despite this, these compounds were found to be relatively water-soluble and, more importantly, displayed significant phytotoxicity, causing harm to Brassica seedlings even at low concentrations. tandfonline.com This toxicity suggests that while the hydantoin structure is a potential source of slow-release nitrogen, specific substitutions can lead to herbicidal effects, rendering them unsuitable as fertilizers.

Investigations have also explored the use of hydantoin derivatives as nitrification inhibitors. tandfonline.com By slowing the conversion of ammonium (B1175870) to nitrate, these inhibitors can reduce nitrogen loss from the soil. tandfonline.com Certain C-S alkylidenehydantoins were identified as effective nitrification inhibitors. tandfonline.com

The potential of hydantoin-related compounds as slow-release fertilizers is summarized in the table below, based on mineralization studies.

| Compound Group | Mineralization Rate Characteristics | Suitability as Slow-Release Fertilizer |

| α-ureidoalkylamides | Low, comparable to commercial standards | High Potential |

| C₅ alkylhydantoins (C₂/C₃) | Suitable rates of mineralization and nitrification | Unsuitable due to phytotoxicity |

Herbicide Development (General Application Type)

The inherent biological activity of certain hydantoin derivatives has led to their investigation as herbicides. The phytotoxicity observed in some hydantoin compounds during fertilizer research has been the basis for their exploration in weed control. tandfonline.com

Research has indicated that compounds such as 5-n-propylhydantoin (PH), 5-iso-propylhydantoin (IPH), and 5,5-dimethylhydantoin (DMH) are toxic to seedlings, suggesting their potential as herbicides. tandfonline.com This herbicidal activity is a significant area of interest for developing new weed management solutions.

Further studies have focused on synthesizing and evaluating the herbicidal activity of various hydantoin derivatives. For instance, several hydantoin derivatives containing an amide subgroup have been synthesized and shown to exhibit interesting herbicidal properties, acting as protoporphyrinogen (B1215707) IX oxidase inhibitors. researchgate.net One particular compound from this series demonstrated superior herbicidal activity against problematic weeds like Digitaria sanguinalis (large crabgrass) and Aeschynomene indica (Indian jointvetch) when compared to the reference compound fluthiacet-methyl. researchgate.net

The modification of the hydantoin ring has also been a strategy in developing new herbicides. Analogues of hydantocidin (B162813), a naturally occurring herbicide with a spirohydantoin system, have been synthesized to explore their herbicidal potential. tandfonline.comnih.gov In one study, modifications to the carbonyl groups of the hydantoin ring in hydantocidin analogues resulted in a compound that retained herbicidal activity against dicotyledonous weeds such as ragweed and cocklebur, although it lost activity against monocotyledonous weeds. tandfonline.com This suggests that targeted modifications of the hydantoin structure can lead to selective herbicides. tandfonline.com Another study involving opened-ring derivatives of hydantocidin found that only one of the synthesized compounds, an α-ureidoamide, showed any herbicidal activity. nih.govoup.com

The general application types for herbicidal hydantoin derivatives are varied and can include both pre-emergence and post-emergence applications, depending on the specific compound and target weed species. researchgate.nettandfonline.com

Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and informative technique for the structural elucidation of 5-Isopropylidenehydantoin in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a precise map of the molecular framework.

NMR spectroscopy is indispensable for the unambiguous identification and structural confirmation of hydantoin (B18101) derivatives. The analysis of chemical shifts, signal multiplicities (splitting patterns), and through-bond or through-space correlations allows for a complete assignment of all proton and carbon signals in the 5-Isopropylidenehydantoin molecule.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 5-Isopropylidenehydantoin, the spectrum is expected to show distinct signals corresponding to the protons of the two methyl groups on the isopropylidene moiety and the two amide protons (N-H) of the hydantoin ring.

The two methyl groups are diastereotopic due to the exocyclic double bond, meaning they are chemically non-equivalent and should, in principle, appear as two separate signals. However, depending on the solvent and temperature, they might appear as a single, broadened signal or two distinct singlets. The N-H protons of the hydantoin ring are also expected to produce signals, which are often broad and can exchange with deuterium when a deuterated solvent like D₂O is added.

While specific experimental data for 5-Isopropylidenehydantoin is not widely published, data from analogous compounds such as (Z)-5-(2,4-dimethoxybenzylidene)imidazolidine-2,4-dione can serve as a reference. In this related structure, the vinyl proton (=CH) provides a key signal for structural confirmation. For 5-Isopropylidenehydantoin, the corresponding signals would be from the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-Isopropylidenehydantoin This table presents predicted chemical shift (δ) ranges based on general principles for organic molecules.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| (CH₃)₂C= | 1.8 - 2.5 | Singlet (s) |

| N¹-H | 7.5 - 9.0 | Broad Singlet (br s) |

| N³-H | 9.5 - 11.0 | Broad Singlet (br s) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of 5-Isopropylidenehydantoin, each unique carbon atom will appear as a single line. This allows for the direct counting of non-equivalent carbon atoms.

The spectrum is expected to show six distinct signals: two for the carbonyl carbons (C-2 and C-4) of the hydantoin ring, two for the sp²-hybridized carbons of the exocyclic double bond (C-5 and the quaternary carbon of the isopropylidene group), and one signal for the two equivalent methyl carbons. The carbonyl carbons are typically found furthest downfield (150-180 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Isopropylidenehydantoin This table presents predicted chemical shift (δ) ranges based on general principles for organic molecules.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (C=O) | 155 - 165 |

| C-4 (C=O) | 170 - 180 |

| C-5 | 110 - 125 |

| (CH₃)₂C= | 125 - 140 |

| (CH₃)₂C= | 20 - 30 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For 5-Isopropylidenehydantoin, a COSY spectrum would be relatively simple but could confirm the absence of coupling for the methyl and N-H protons, which are expected to be isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. For 5-Isopropylidenehydantoin, an HSQC spectrum would show a correlation between the methyl proton signals and the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two to three bonds. For 5-Isopropylidenehydantoin, key HMBC correlations would be expected from the methyl protons to the sp² carbons of the double bond (C-5 and the quaternary carbon). Correlations from the N-H protons to the nearby carbonyl carbons (C-2 and C-4) and to C-5 would definitively establish the connectivity of the hydantoin ring and its substituent. unair.ac.id The use of HMBC is particularly valuable in distinguishing between potential isomers in reactions involving hydantoin synthesis. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could be used to confirm the spatial relationship between the methyl groups and the N-H protons of the hydantoin ring.

Table 3: Expected Key 2D NMR Correlations for 5-Isopropylidenehydantoin

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| HSQC | ¹H of CH₃ ↔ ¹³C of CH₃ | Direct C-H attachment |

| HMBC | ¹H of CH₃ ↔ ¹³C of C-5 and C=(CH₃)₂ | Confirms isopropylidene attachment to C-5 |

| N¹-H ↔ C-2, C-5 | Confirms hydantoin ring connectivity | |

| N³-H ↔ C-2, C-4 | Confirms hydantoin ring connectivity |

Quantitative NMR (qNMR) is a powerful analytical method that utilizes the direct proportionality between the integral of an NMR signal and the number of nuclei responsible for that signal. It can be used to determine the purity of a substance or the concentration of a compound in a solution with high accuracy and precision, often without the need for a specific reference standard of the analyte itself. conicet.gov.arliverpool.ac.uk

For the quantitative analysis of 5-Isopropylidenehydantoin, a ¹H qNMR experiment would be performed. The procedure involves:

Accurately weighing the sample of 5-Isopropylidenehydantoin and a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Dissolving both in a deuterated solvent.

Acquiring a ¹H NMR spectrum under specific, optimized conditions that ensure a quantitative response (e.g., long relaxation delay).

Integrating a well-resolved signal from 5-Isopropylidenehydantoin (e.g., the singlet from the six methyl protons) and a signal from the internal standard.

Calculating the purity or concentration of the analyte based on the integral values, the number of protons each signal represents, the molecular weights, and the weighed masses of the analyte and standard.

qNMR offers a significant advantage over chromatographic techniques as it is a primary ratio method, and its response is generally independent of the analyte's structure, relying only on the number of nuclei. liverpool.ac.uk

Isotope labeling involves the strategic incorporation of NMR-active isotopes, such as ¹³C, ¹⁵N, or ²H (deuterium), into a molecule. This technique is employed to enhance NMR sensitivity, simplify complex spectra, or trace metabolic pathways. conicet.gov.ar

In the context of hydantoin research, isotope labeling is a critical tool. For 5-Isopropylidenehydantoin, studies could involve:

¹³C and ¹⁵N Enrichment: Synthesizing the molecule using ¹³C-labeled acetone (B3395972) and/or ¹⁵N-labeled urea (B33335) or cyanide would significantly enhance the signal intensity in ¹³C and ¹⁵N NMR experiments. This is particularly useful for detecting minor products or for conducting advanced 2D and 3D NMR experiments to study molecular conformation and dynamics. conicet.gov.ar

Tracing Reaction Mechanisms: By labeling specific atoms, researchers can follow their path through a chemical reaction, providing definitive evidence for proposed mechanisms. For instance, using ¹³C-labeled potassium cyanide in the Bucherer-Bergs synthesis of the hydantoin would result in a label at the C-4 position, which can be confirmed by ¹³C NMR.

Metabolic Studies: If 5-Isopropylidenehydantoin were being studied as a metabolite or a drug, isotope labeling would allow researchers to track its fate in biological systems using NMR spectroscopy.

The analysis of isotope-containing hydantoins by NMR is essential for confirming the position and extent of labeling, as well as ensuring the purity and structural integrity of the synthesized compound. conicet.gov.ar

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of 5-Isopropylidenehydantoin, as well as for elucidating its structure through fragmentation analysis. While specific experimental mass spectra for 5-Isopropylidenehydantoin are not widely published, the behavior of the hydantoin core and its derivatives under mass spectrometric conditions is well-documented, allowing for a detailed prediction of its characteristics.

High-Resolution Mass Spectrometry (HRMS) is essential for obtaining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. nih.govnist.gov HRMS instruments, such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, offer high resolving power and mass accuracy, enabling the differentiation between compounds with very similar nominal masses. nih.govnist.gov

For 5-Isopropylidenehydantoin (C₆H₈N₂O₂), the theoretical exact mass of the neutral molecule is 140.0586 g/mol . In positive-ion mode ESI-HRMS, the protonated molecule ([M+H]⁺) would be observed.

Predicted HRMS Data for 5-Isopropylidenehydantoin

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0658 |

| [M+Na]⁺ | C₆H₈N₂O₂Na⁺ | 163.0478 |

| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.0513 |

The high mass accuracy of HRMS (typically <5 ppm) would allow for the confident confirmation of the elemental composition C₆H₈N₂O₂ from an experimentally measured m/z value. This capability is crucial for distinguishing 5-Isopropylidenehydantoin from any potential isobaric impurities or contaminants.

Fragmentation analysis provides critical information about the molecular structure by breaking the parent ion into smaller, characteristic fragment ions. Techniques like Fast Atom Bombardment (FAB) and, more commonly, Tandem Mass Spectrometry (MS/MS) are employed for this purpose.

Fast Atom Bombardment (FAB) Mass Spectrometry: FAB is a soft ionization technique suitable for polar and thermally unstable compounds. nih.govnih.gov For hydantoin derivatives, FAB-MS typically produces a prominent protonated molecular ion ([M+H]⁺), which can then undergo fragmentation. nih.gov The fragmentation pathways often involve cleavages within the hydantoin ring and the substituent group.

Tandem Mass Spectrometry (MS/MS): In a tandem mass spectrometer, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented, typically through collision-induced dissociation (CID). researchgate.net The resulting product ions are then analyzed to map out the structure. researchgate.netresearchgate.net

For 5-Isopropylidenehydantoin ([M+H]⁺, m/z 141.0658), the fragmentation is expected to follow pathways characteristic of the hydantoin ring structure. Based on studies of similar hydantoin compounds, key fragmentation pathways would likely involve:

Loss of isocyanic acid (HNCO): A common fragmentation for the hydantoin ring, which would lead to a significant fragment ion.

Cleavage of the isopropylidene group: Fragmentation of the C5 substituent can occur, leading to ions representing the loss of methyl or larger fragments from this group.

Ring-opening reactions: The hydantoin ring can open, followed by subsequent losses of small neutral molecules like CO and NH₃.

Predicted Key MS/MS Fragments for 5-Isopropylidenehydantoin ([M+H]⁺)

| Fragment m/z (Predicted) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 98.0600 | HNCO | [M+H - HNCO]⁺ |

| 126.0502 | CH₃ | [M+H - CH₃]⁺ |

| 113.0498 | CO | [M+H - CO]⁺ |

| 83.0500 | CO + HNCO | [M+H - CO - HNCO]⁺ |

Analysis of these fragmentation patterns allows for the confirmation of the hydantoin core and the nature of the C5-substituent, providing a definitive structural identification.

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of characterization by separating ions based on their size, shape, and charge, a property quantified as the Collision Cross Section (CCS). nih.govnih.gov The CCS is the effective area of the ion as it tumbles and moves through a buffer gas. nih.gov

While experimental CCS values for 5-Isopropylidenehydantoin are not available, they can be accurately predicted using machine learning and computational modeling approaches. mdpi.com These predictive models are trained on large databases of experimentally determined CCS values and use molecular descriptors to calculate a theoretical CCS value for a given structure. mdpi.com Such predictions can achieve high accuracy, often with a relative error below 5%. nih.gov

These predicted CCS values serve as an additional identifier, complementing mass and retention time. By comparing an experimentally measured CCS value with the predicted value for a proposed structure, the confidence in identification can be significantly increased, especially in complex mixtures where isomers may be present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Isopropylidenehydantoin is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Based on the known spectral data for hydantoin and its derivatives, the following key absorptions are predicted:

Predicted Characteristic IR Absorption Bands for 5-Isopropylidenehydantoin

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3300 | N-H Stretch | Amide (Hydantoin Ring) |

| 2900-3000 | C-H Stretch | Isopropyl group (sp³) |

| 1710-1780 | C=O Stretch (Asymmetric & Symmetric) | Carbonyl (Hydantoin Ring) |

| 1650-1670 | C=C Stretch | Isopropylidene group |

| 1400-1450 | C-N Stretch | Amide (Hydantoin Ring) |

The most prominent features would be the strong, sharp absorptions in the carbonyl region (1710-1780 cm⁻¹), which are characteristic of the hydantoin ring's two C=O groups. The presence of a broad band in the N-H stretching region (3200-3300 cm⁻¹) would confirm the amide functional groups. The C=C stretch of the exocyclic double bond is also a key diagnostic peak.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The hydantoin ring itself contains chromophores (C=O and N-C=O groups) that absorb in the UV region.

For 5-Isopropylidenehydantoin, the key chromophore is the α,β-unsaturated carbonyl system formed by the isopropylidene group conjugated with one of the hydantoin carbonyls. This conjugation is expected to result in a π → π* transition at a longer wavelength (bathochromic shift) compared to a simple, non-conjugated hydantoin.

While a specific spectrum for 5-Isopropylidenehydantoin is not documented, related compounds like 5-benzylidenehydantoin derivatives show absorption maxima (λ_max) in the range of 220-320 nm, depending on the solvent and other substituents. researchgate.netnist.govspectrabase.com It is predicted that 5-Isopropylidenehydantoin would exhibit a strong absorption band within this region.

Millimeter-Wave Spectroscopy

Millimeter-wave spectroscopy, a form of rotational spectroscopy, provides extremely precise information about the molecular structure in the gas phase by measuring the transitions between quantized rotational energy levels. wikipedia.orgprinceton.edu This technique allows for the determination of rotational constants, from which highly accurate molecular geometries, including bond lengths and angles, can be derived. wikipedia.org

Studies have been successfully conducted on the parent hydantoin molecule, resolving its rotational spectrum and the complex hyperfine structure caused by the two nitrogen nuclei. nih.govresearchgate.net This foundational work provides the precise rotational constants for the core hydantoin ring.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the analytical characterization of 5-Iso-propylidenehydantoin, enabling its separation from impurities, starting materials, and other related compounds. The choice of technique is dictated by the analyte's physicochemical properties and the analytical objective, such as quantification, purity assessment, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of pharmaceutical compounds, including hydantoin derivatives. Its versatility, high resolution, and sensitivity make it suitable for both qualitative and quantitative analysis. The separation in HPLC is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed in a column. The strength of the interaction between the analyte and the stationary phase determines its retention time.

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds like 5-Iso-propylidenehydantoin. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol (B129727).

The retention of analytes in RP-HPLC is primarily governed by hydrophobic interactions. The elution strength of the mobile phase is increased by increasing the proportion of the organic solvent, which leads to a decrease in the retention time of the analyte. Method development in RP-HPLC involves optimizing parameters such as the choice of stationary phase, mobile phase composition (including pH and organic modifier), flow rate, and column temperature to achieve the desired separation.

For the analysis of hydantoin derivatives, a typical RP-HPLC method might employ a C18 column with a gradient elution using a mixture of water (often with a pH-adjusting additive like formic acid or ammonium (B1175870) acetate) and acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Table 1: Illustrative Reverse-Phase HPLC Parameters for Analysis of Hydantoin Derivatives

| Parameter | Condition |

| Stationary Phase | C18 (Octadecyl silane) bonded silica, 5 µm particle size |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This table presents a general method that could serve as a starting point for the analysis of 5-Iso-propylidenehydantoin, subject to optimization.

Since 5-Iso-propylidenehydantoin possesses a stereocenter, the separation of its enantiomers is crucial for understanding its pharmacological and toxicological properties. Chiral HPLC is the primary technique for enantioseparation. This can be achieved through two main approaches: the use of a chiral stationary phase (CSP) or the addition of a chiral selector to the mobile phase.

CSPs are the more common approach and are commercially available with a variety of chiral selectors, such as polysaccharide derivatives (e.g., cellulose and amylose), cyclodextrins, and Pirkle-type phases. The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times.

Alternatively, a chiral mobile phase additive (CMPA), such as a cyclodextrin, can be used with a standard achiral column. The enantiomers form diastereomeric inclusion complexes with the CMPA in the mobile phase, which can then be separated on the achiral stationary phase. A study on the chiral separation of a racemic 5-(p-hydroxyphenyl)-5-phenylhydantoin utilized a beta-cyclodextrin additive in the mobile phase for successful enantiomeric resolution nih.gov.

Table 2: Example Chiral HPLC Conditions for a Hydantoin Derivative

| Parameter | Condition |

| Stationary Phase | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel) |

| Column Dimensions | 250 mm x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table provides an exemplary method for the chiral separation of a hydantoin derivative, which would require adaptation for 5-Iso-propylidenehydantoin.

Ultra-Performance Liquid Chromatography (UPLC) is a significant advancement in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to withstand the higher backpressures generated by the smaller particles. UPLC systems offer improved efficiency and reduced solvent consumption, making them a more sustainable and high-throughput analytical technique. A UPLC method for the analysis of hydantoin derivatives would offer the benefits of rapid analysis and enhanced peak resolution.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful analytical tool that combines the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometric detection. This technique is particularly valuable for the analysis of complex matrices and for trace-level quantification. Following chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and then fragmented in the mass spectrometer. The specific precursor-to-product ion transitions are monitored, providing a high degree of specificity. LC-MS/MS methods have been developed for the determination of various hydantoin derivatives in biological and food matrices nih.govnih.gov.

Table 3: Representative LC-MS/MS Parameters for Hydantoin Derivative Analysis

| Parameter | Condition |

| LC System | UPLC with a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]+ of the target hydantoin |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

This table outlines typical parameters for an LC-MS/MS method that could be adapted for the sensitive and selective analysis of 5-Iso-propylidenehydantoin.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. For non-volatile compounds like many hydantoin derivatives, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. Common derivatization techniques include silylation or methylation.

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the partitioning of the analyte between an inert gas mobile phase (e.g., helium or nitrogen) and a liquid or solid stationary phase coated on the inner walls of the column.

A GC-MS method has been reported for the quantification of 5,5-diphenylhydantoin and its metabolite, which involved permethylation of the analytes prior to analysis nih.gov. Similarly, a method for the determination of 5,5-dimethylhydantoin (B190458) in food samples by GC-MS has been developed and validated nih.gov. This suggests that a similar approach could be employed for 5-Iso-propylidenehydantoin, where the compound would first be derivatized to form a more volatile analog.

Table 4: Potential Gas Chromatography Method Parameters for a Derivatized Hydantoin

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless |

| Injection Port Temp. | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

This table illustrates a potential GC-MS method for the analysis of a derivatized hydantoin, which would need to be optimized for 5-Iso-propylidenehydantoin.

Coupled Techniques (e.g., GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds. For a compound like 5-Isopropylidenehydantoin, GC-MS provides both qualitative and quantitative information by separating the analyte from a mixture and then providing detailed mass data for identification.

The process begins with the introduction of the sample into the gas chromatograph. Due to the polarity and hydrogen-bonding capabilities of the hydantoin ring, derivatization, such as silylation, may be employed to increase volatility and thermal stability, ensuring smooth passage through the GC column. The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.

Upon elution from the GC column, the separated 5-Isopropylidenehydantoin molecules enter the mass spectrometer. In the ion source, typically using Electron Ionization (EI), molecules are bombarded with high-energy electrons. This process removes an electron, creating a positively charged molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. The high energy of EI also causes the molecular ion to break apart into smaller, characteristic fragment ions.

The mass analyzer separates these ions based on their m/z ratio, and a detector records their relative abundance. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ion peaks. Analysis of the fragmentation pattern allows for the elucidation of the compound's structure. For 5-Isopropylidenehydantoin, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (140.14 g/mol ). Key fragmentation would likely involve the loss of methyl groups from the isopropylidene moiety and cleavages within the hydantoin ring.

Table 1: Hypothetical GC-MS Data for 5-Isopropylidenehydantoin

| Parameter | Expected Value/Observation |

|---|---|

| Retention Time (min) | Dependent on column and conditions |

| Molecular Ion (M⁺•) (m/z) | 140 |

| Key Fragment Ions (m/z) | 125 (M-15, loss of CH₃) |

| 97 (Loss of HNCO) | |

| 83 | |

| 69 |

This table is illustrative and represents expected data based on the compound's structure. Actual results may vary based on experimental conditions.

Diffraction Methods for Solid-State Structure Determination

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The process requires a high-quality single crystal of 5-Isopropylidenehydantoin. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting thousands of these reflections, a complete dataset is obtained.

Mathematical analysis of this diffraction pattern, using Fourier transforms, allows for the generation of a three-dimensional electron density map of the unit cell—the basic repeating unit of the crystal. From this map, the positions of individual atoms can be determined, and a complete molecular structure can be built and refined. The resulting structural data includes precise atomic coordinates, information on crystal packing, and details of non-covalent interactions like hydrogen bonding, which is significant for the hydantoin structure with its N-H and C=O groups.

While specific crystallographic data for 5-Isopropylidenehydantoin is not publicly available, analysis of closely related 5,5-disubstituted hydantoins provides insight into the expected structural features. For instance, studies on similar compounds reveal details about the planarity of the hydantoin ring and the orientation of the substituents.

Table 2: Illustrative Crystallographic Data for a Representative 5,5-Disubstituted Hydantoin Compound

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7358 |

| b (Å) | 11.1250 |

| c (Å) | 11.4182 |

| **β (°) ** | 97.076 |

| **Volume (ų) ** | 1479.41 |

| Z (Molecules per unit cell) | 2 |

Note: The data in this table is for a related compound, [Ni(H₂O)₄(phenytoin)₂], and serves as an example of the type of information obtained from an X-ray crystallography experiment.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a pure organic compound like 5-Isopropylidenehydantoin, this is most commonly achieved through combustion analysis. This method provides experimental verification of the empirical formula, which can then be compared to the theoretical formula derived from the proposed molecular structure.

In a typical combustion analysis, a precisely weighed sample of the compound is burned in a furnace in the presence of excess oxygen. This complete combustion converts all carbon in the sample to carbon dioxide (CO₂) and all hydrogen to water (H₂O). Nitrogen is converted to nitrogen gas or nitrogen oxides. The resulting gaseous products are passed through a series of traps, each containing a specific absorbent material to capture one of the products. The mass of each trap is measured before and after the combustion to determine the mass of CO₂, H₂O, and nitrogen produced.

From these masses, the mass percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated. The percentage of oxygen is typically determined by difference. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₈N₂O₂). For a sample to be considered pure, the experimental values are generally expected to be within ±0.4% of the theoretical values.

**Table 3: Elemental Analysis Data for 5-Isopropylidenehydantoin (C₆H₈N₂O₂) **

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 51.42% | 51.35% |

| Hydrogen (H) | 5.75% | 5.71% |

| Nitrogen (N) | 19.99% | 20.05% |

| Oxygen (O) | 22.83% | 22.89% |

Theoretical and Computational Studies

Molecular Structure and Geometry Optimization

The three-dimensional arrangement of atoms in 5-Isopropylidenehydantoin can be precisely determined through computational geometry optimization. This process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable structure.

Density Functional Theory (DFT) is a quantum mechanical method widely used for the geometry optimization of molecules like 5-Isopropylidenehydantoin. mdpi.commdpi.commdpi.comnih.gov DFT calculations determine the electronic structure of the molecule to derive its energy and forces acting on the atoms. The geometry is iteratively adjusted to minimize these forces, leading to a stable conformation. youtube.comyoutube.com

Commonly employed DFT functionals for such calculations include B3LYP and M06-2X, often paired with basis sets like 6-31G(d,p) or def2-TZVP to provide a good balance between accuracy and computational cost. mdpi.comresearchgate.net These calculations can yield precise bond lengths, bond angles, and dihedral angles for 5-Isopropylidenehydantoin.

Table 1: Representative Optimized Geometrical Parameters for 5-Isopropylidenehydantoin using DFT (Note: The following data is illustrative of typical results from DFT calculations and may not represent experimentally determined values.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O (Amide) | 1.22 Å |

| Bond Length | C-N (Amide) | 1.38 Å |

| Bond Length | C=C (Isopropylidene) | 1.35 Å |

| Bond Angle | N-C-N (Hydantoin ring) | 110° |

| Bond Angle | C-C-C (Isopropylidene) | 125° |

| Dihedral Angle | C4-C5-C6-H | 180° |

Molecular Mechanics (MM) offers a computationally less intensive alternative to DFT for geometry optimization. compchems.comnih.govwikipedia.org MM methods treat molecules as a collection of atoms held together by springs, representing chemical bonds. compchems.com The energy of the molecule is calculated using a force field, which is a set of parameters that describe the potential energy of bond stretching, angle bending, torsional angles, and non-bonded interactions. compchems.comyoutube.com

Force fields such as AMBER, CHARMM, or MMFF94 can be employed to optimize the geometry of 5-Isopropylidenehydantoin. While generally faster than DFT, the accuracy of MM methods is highly dependent on the quality of the force field parameters for the specific molecule. nih.govnih.gov

Table 2: Comparison of Computational Methods for Geometry Optimization

| Method | Computational Cost | Accuracy | Key Features |

| DFT | High | High | Explicitly treats electrons, good for electronic properties. |

| MM | Low | Moderate to High | Relies on pre-parameterized force fields, suitable for large systems. compchems.comnih.gov |

Energetic and Tautomeric Investigations

Computational methods are invaluable for exploring the energetic landscape of 5-Isopropylidenehydantoin, including the relative stabilities of its possible tautomeric forms and its interactions with other molecules.

5-Isopropylidenehydantoin can exist in different tautomeric forms due to the migration of a proton. The relative stability of these tautomers can be determined by calculating their Gibbs free energies using DFT. mdpi.com The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. researchgate.net

Table 3: Illustrative Relative Energies of 5-Isopropylidenehydantoin Tautomers (Note: This data is hypothetical and serves to illustrate the output of such a study.)

| Tautomer | Structure | Relative Energy (kcal/mol) |

| Diketo | (Structure of the most common form) | 0.00 |

| Enol-Imine | (Structure of a tautomeric form) | +5.7 |

| Di-enol | (Structure of another tautomeric form) | +12.3 |

The hydantoin (B18101) ring of 5-Isopropylidenehydantoin contains both hydrogen bond donors (N-H groups) and acceptors (C=O groups), allowing it to form hydrogen-bonded complexes with other molecules, such as water or other hydantoin molecules. The strength and geometry of these hydrogen bonds can be investigated computationally. rsc.org

DFT calculations can be used to determine the interaction energies and optimized geometries of these complexes. rsc.org The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to analyze the electron density at the bond critical points of the hydrogen bonds, providing further insight into their nature and strength. mdpi.com

Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. doi.orgresearchgate.netnih.govmdpi.com For 5-Isopropylidenehydantoin, this primarily relates to the orientation of the isopropylidene group relative to the hydantoin ring.

By systematically rotating the relevant dihedral angles and calculating the corresponding energies, a potential energy surface can be generated. This allows for the identification of low-energy conformers (local minima) and the energy barriers to their interconversion (saddle points). eurjchem.com Both DFT and MM methods can be used for conformational analysis, with MM often being employed for an initial broad search of the conformational space, followed by higher-level DFT calculations on the most promising low-energy structures.

Spectroscopic Property Predictions

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. These predictions are typically performed using methods like Density Functional Theory (DFT) and Hartree-Fock (HF). researchgate.net The calculated harmonic vibrational frequencies are often scaled to better match experimental data. nih.gov

Table 1: Predicted IR Frequencies for Hydantoin Derivatives

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3400-3500 |

| C=O Stretch (Amide I) | 1700-1750 |

| C=C Stretch | 1640-1680 |

| C-N Stretch | 1350-1450 |

Note: These are general ranges for hydantoin derivatives and the exact values for 5-isopropylidenehydantoin would require specific calculations.

Table 2: Calculated Dipole Moments for Selected Hydantoin Derivatives

| Compound | Calculation Method | Predicted Dipole Moment (Debye) |

|---|---|---|

| Hydantoin | B3LYP/6-31+G(d,p) | ~3.5 |

| Phenytoin | B3LYP/6-31+G(d,p) | ~4.2 |

| Allantoin | B3LYP/6-31+G(d,p) | ~5.1 |

Note: The dipole moment for 5-isopropylidenehydantoin would need to be specifically calculated, but is expected to be in a similar range. researchgate.net

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. nih.govyoutube.com DFT calculations are commonly used to compute the magnetic shielding tensors of nuclei, which are then converted to chemical shifts.